

1-Cyclopropylpyrazole-4-boronic acid molecular structure

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Compound of Interest

Compound Name: 1-Cyclopropylpyrazole-4-boronic
Acid

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An In-depth Technical Guide to **1-Cyclopropylpyrazole-4-boronic Acid**: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **1-cyclopropylpyrazole-4-boronic acid**, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core molecular structure, physicochemical properties, and established synthetic routes. A primary focus will be placed on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is fundamental to modern drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the utilization of this valuable reagent.

Introduction: The Significance of the Pyrazole-Boronic Acid Moiety

The fusion of a pyrazole ring with a boronic acid functional group creates a molecule of considerable synthetic utility. The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and ability to form key hydrogen bond interactions with biological targets.^[1] The boronic acid group,

on the other hand, is a cornerstone of modern organic synthesis, primarily for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^[1] This reaction allows for the precise and efficient formation of carbon-carbon bonds, a critical step in the construction of complex molecular architectures.^[1]

1-Cyclopropylpyrazole-4-boronic acid, with its unique cyclopropyl substitution at the N1 position of the pyrazole ring, offers chemists a valuable tool to explore new chemical space. The cyclopropyl group can introduce conformational rigidity and improve metabolic stability, making it an attractive feature in drug design. This guide will explore the synthesis, properties, and applications of this specific and important building block.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of **1-cyclopropylpyrazole-4-boronic acid** are summarized below. It is important to note that this compound is often supplied and used as its more stable pinacol ester derivative, 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which protects the boronic acid from dehydration and degradation.^{[2][3]}

Core Structure

The molecular structure consists of a five-membered pyrazole ring, a heterocyclic aromatic ring with two adjacent nitrogen atoms. A cyclopropyl group is attached to one of the nitrogen atoms (N1), and a boronic acid group ($-B(OH)_2$) is attached to the carbon at the 4-position of the pyrazole ring.

Caption: Molecular Structure of **1-Cyclopropylpyrazole-4-boronic acid**.

Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C ₆ H ₉ BN ₂ O ₂	[4][5]
Molecular Weight	151.96 g/mol	[4][5]
CAS Number	1678534-30-9	[4][6]
Appearance	Solid	[3][7]
Purity	Typically ≥95%	[4]

For the Pinacol Ester Derivative:

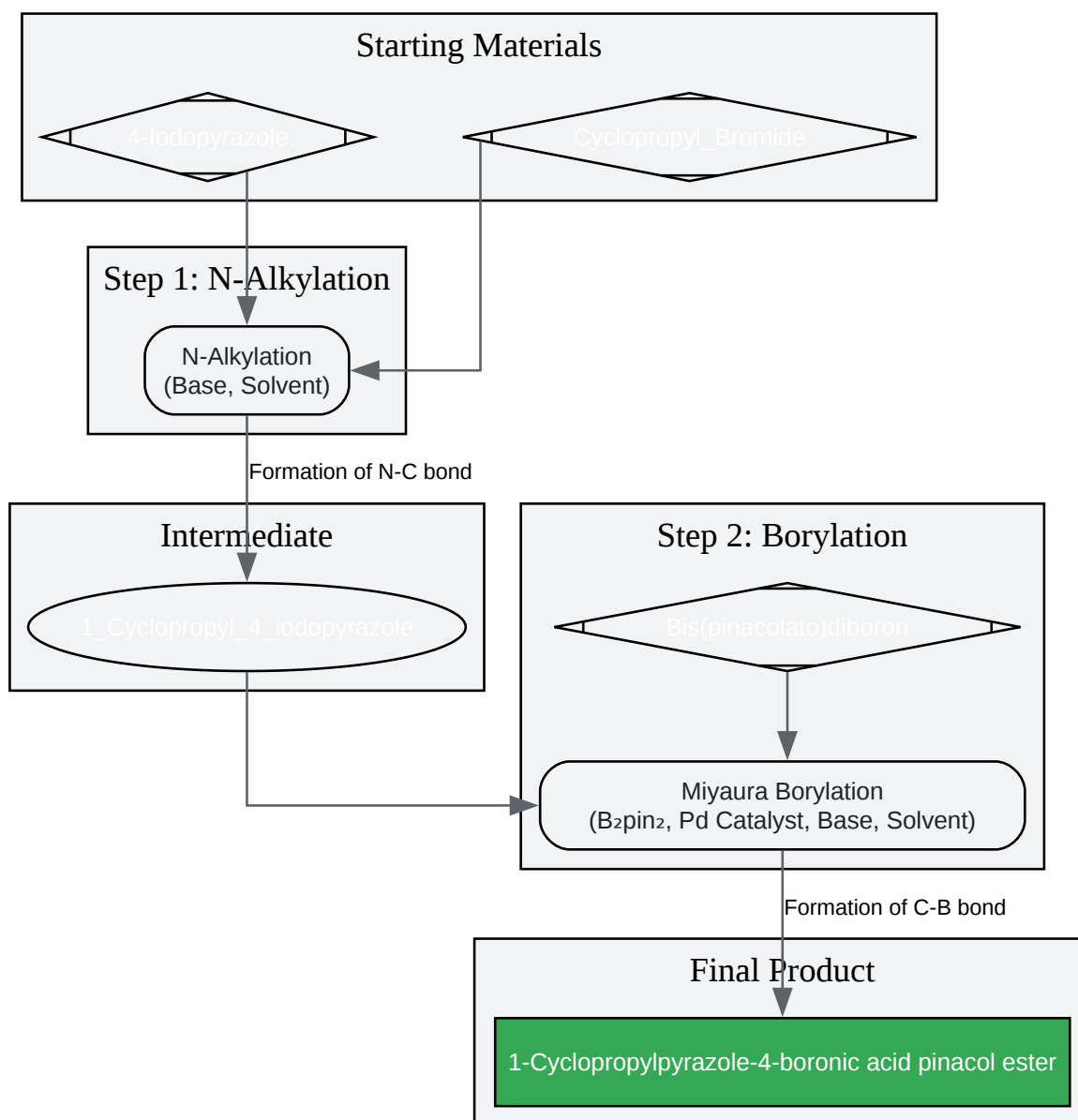
Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₉ BN ₂ O ₂	[2][3]
Molecular Weight	234.11 g/mol	[2]
CAS Number	1151802-22-0	[2][3]
Appearance	Pale yellow solid	[3]
IUPAC Name	1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole	[2][3]

Synthesis and Characterization

The synthesis of pyrazole boronic acids can be achieved through various routes, often involving the borylation of a pre-functionalized pyrazole ring.

General Synthetic Approach

A common and robust method for synthesizing pyrazole-4-boronic acid pinacol esters involves a palladium-catalyzed cross-coupling reaction between a 4-halopyrazole and bis(pinacolato)diboron (B₂pin₂).^[8] The N-cyclopropyl group is typically introduced before the borylation step.



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Caption: Generalized workflow for the synthesis of **1-cyclopropylpyrazole-4-boronic acid** pinacol ester.

Exemplary Experimental Protocol: Miyaura Borylation

The following is a representative, non-optimized protocol based on established methods for the synthesis of pyrazole boronic esters.[8]

- **Reaction Setup:** To an oven-dried flask, add 1-cyclopropyl-4-iodopyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl_2) (0.03 eq).
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous 1,4-dioxane.
- **Reaction Conditions:** Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
- **Work-up:** After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired **1-cyclopropylpyrazole-4-boronic acid** pinacol ester.

Causality: The palladium catalyst is essential for the oxidative addition to the C-I bond, followed by transmetalation with the diboron reagent and reductive elimination to form the C-B bond.^[8] Potassium acetate acts as the base required for the catalytic cycle. The pinacol ester is targeted for its enhanced stability compared to the free boronic acid.^[1]

Characterization Techniques

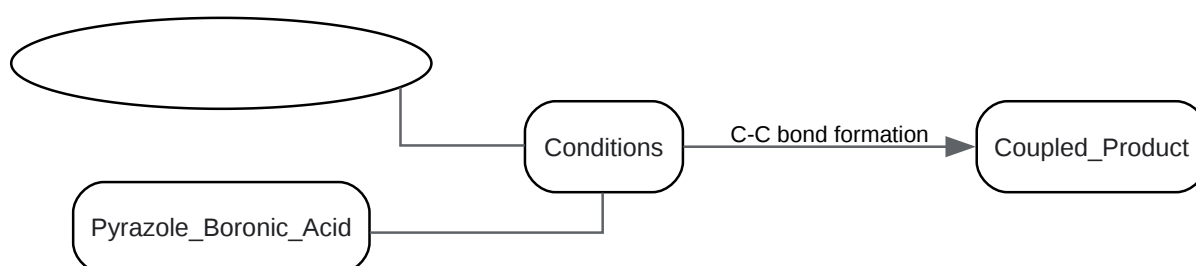
- **NMR Spectroscopy:** ^1H and ^{13}C NMR are used to confirm the structure of the final product. For the pinacol ester, characteristic signals include the cyclopropyl protons, the pyrazole ring protons, and the singlet for the twelve methyl protons of the pinacol group around 1.3 ppm.^[8]
- **Mass Spectrometry:** To confirm the molecular weight of the synthesized compound.
- **^{11}B NMR Spectroscopy:** This technique can be used to distinguish between the sp^2 -hybridized boronic acid/ester and any potential sp^3 -hybridized boronate species.^{[9][10]}

Key Applications in Organic Synthesis

The primary application of **1-cyclopropylpyrazole-4-boronic acid** and its ester is as a coupling partner in Suzuki-Miyaura cross-coupling reactions.[11][12][13] This reaction is a powerful tool for forming C-C bonds between sp^2 -hybridized carbon atoms.

The Suzuki-Miyaura Coupling Reaction

This palladium-catalyzed reaction couples an organoboron compound (the pyrazole boronic acid) with an organohalide or triflate. It is widely used in the pharmaceutical industry to synthesize complex molecules, including active pharmaceutical ingredients (APIs).[1][14]



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Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the coupling of a pyrazole boronic acid with an aryl halide.[11]

- **Reactant Mixture:** In a reaction vessel, combine the aryl halide (1.0 eq), **1-cyclopropylpyrazole-4-boronic acid** pinacol ester (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$) (5 mol%), and a base like sodium carbonate (2.5 eq).[11]
- **Solvent System:** Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[11]
- **Reaction Execution:** Degas the mixture and heat under an inert atmosphere to 90-100 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS).[11][14]
- **Isolation:** After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate.

- Purification: Purify the residue via flash chromatography or recrystallization to obtain the desired biaryl product.

Self-Validating System: The success of this protocol relies on the careful exclusion of oxygen, the choice of an appropriate palladium catalyst and ligand, and the correct base and solvent system.^{[13][14]} The boronic acid pinacol ester is often preferred over the free acid as it can be less prone to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source.^[10]

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be followed when handling **1-cyclopropylpyrazole-4-boronic acid** and its derivatives.

- Hazards Identification: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.^[7] It may also cause respiratory irritation.^{[7][15]}
- Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood.^[7] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.^{[15][16]}
- Handling: Avoid creating dust.^[15] Wash hands thoroughly after handling.^[16] Do not eat, drink, or smoke when using this product.^[16]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^[7] Boronic acids and their esters can be sensitive to moisture.^[16]

Conclusion

1-Cyclopropylpyrazole-4-boronic acid is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a medically relevant pyrazole core and a synthetically tractable boronic acid functional group makes it a powerful tool for the construction of novel molecular entities. A thorough understanding of its structure, synthesis, and reactivity, particularly in Suzuki-Miyaura cross-coupling, is essential for researchers in drug discovery and materials science aiming to leverage its full potential. The protocols and insights provided in this guide serve as a foundation for the successful application of this important reagent.

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